molecular formula C10H18O4 B11718982 ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

Cat. No.: B11718982
M. Wt: 202.25 g/mol
InChI Key: CQWWHYXZZLNIKM-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate is an organic compound that belongs to the ester family. Esters are widely known for their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is notable for its unique structure, which includes a methoxyethoxy group and a methylbutenoate backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate can be synthesized through a multi-step process. One common method involves the esterification of 4-(2-methoxyethoxy)-3-methylbut-2-enoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed in the presence of a strong acid or base to yield the corresponding carboxylic acid and alcohol.

    Reduction: Treatment with reducing agents such as lithium aluminum hydride can convert the ester to the corresponding alcohol.

    Transesterification: The ester can react with another alcohol in the presence of an acid or base catalyst to form a different ester.

Common Reagents and Conditions

    Hydrolysis: Typically performed with aqueous hydrochloric acid or sodium hydroxide.

    Reduction: Lithium aluminum hydride in anhydrous ether is commonly used.

    Transesterification: Methanol or ethanol in the presence of sulfuric acid or sodium methoxide.

Major Products

    Hydrolysis: 4-(2-methoxyethoxy)-3-methylbut-2-enoic acid and ethanol.

    Reduction: 4-(2-methoxyethoxy)-3-methylbut-2-enol.

    Transesterification: A different ester depending on the alcohol used.

Scientific Research Applications

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate can be compared with other esters such as:

    Ethyl acetate: A simpler ester with a similar fruity odor but lacking the methoxyethoxy group.

    Methyl butanoate: Another ester with a pleasant smell, commonly found in fruits.

    Ethyl 4-(2-methoxyethoxy)benzoate: A structurally similar compound with a benzene ring instead of the methylbutenoate backbone.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and physical properties, making it valuable for specialized applications.

Biological Activity

Ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate is an organic compound classified as an ester, notable for its unique structure, which includes a methoxyethoxy group. This compound has garnered attention for its potential biological activities, making it a candidate for further research in pharmacology and related fields.

  • Molecular Formula : C10_{10}H18_{18}O4_{4}
  • Molecular Weight : Approximately 202.25 g/mol
  • Functional Groups : The presence of a double bond in the butenoate moiety enhances its reactivity, while the methoxyethoxy group contributes to its solubility and potential interactions with biological systems.

Synthesis Methods

Several synthetic routes have been proposed for producing this compound, including:

  • Esterification of 4-(2-methoxyethoxy)-3-methylbut-2-enoic acid with ethanol under acidic conditions.
  • Transesterification reactions involving other esters and methoxyethanol.

These methods allow for variations in yield and purity, depending on specific reaction conditions and reagents used.

Interaction Studies

Preliminary investigations suggest that this compound may interact with various enzymes and receptors, influencing metabolic pathways. While specific data on this compound is limited, studies on structurally similar esters indicate potential therapeutic effects. The following interactions have been noted:

  • Enzyme Inhibition : Similar compounds have shown the ability to inhibit certain enzymes, which could be explored further for this compound.
  • Receptor Binding : Investigations into receptor interactions may reveal insights into its pharmacological potential, particularly in modulating metabolic processes.

Case Studies and Research Findings

Research has highlighted the biological significance of compounds related to this compound. For instance:

  • Anti-inflammatory Effects : Structural analogs have demonstrated anti-inflammatory properties in animal models, suggesting that this compound could exhibit similar effects.
    CompoundDose (mg/kg)Effect
    Analog A20Moderate anti-inflammatory
    Analog B20Significant analgesic
    These findings indicate that further pharmacological testing of this compound is warranted .
  • Antimicrobial Activity : Some studies have suggested that compounds with similar structures possess antimicrobial properties. This opens avenues for exploring the efficacy of this compound against various pathogens .

Future Directions

Given the preliminary data on the biological activity of this compound, future research should focus on:

  • In Vivo Studies : Conducting comprehensive animal studies to evaluate the pharmacokinetics and pharmacodynamics.
  • Mechanistic Studies : Elucidating the mechanisms by which this compound interacts with biological systems to better understand its potential therapeutic applications.

Properties

Molecular Formula

C10H18O4

Molecular Weight

202.25 g/mol

IUPAC Name

ethyl 4-(2-methoxyethoxy)-3-methylbut-2-enoate

InChI

InChI=1S/C10H18O4/c1-4-14-10(11)7-9(2)8-13-6-5-12-3/h7H,4-6,8H2,1-3H3

InChI Key

CQWWHYXZZLNIKM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C=C(C)COCCOC

Origin of Product

United States

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